molecular formula C14H20N2O B1465564 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one CAS No. 1275753-07-5

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one

Número de catálogo B1465564
Número CAS: 1275753-07-5
Peso molecular: 232.32 g/mol
Clave InChI: BOYBTHQIDZITNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .

Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase-4 Inhibitor

“1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one” is a key component of a novel competitive, selective, potent, and long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitor known as BI 1356 . DPP-4 inhibitors are a class of medicines that are used to treat type 2 diabetes .

Treatment of Type 2 Diabetes

BI 1356, which contains “1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one”, is under clinical development for the treatment of type 2 diabetes . It has shown promising results in improving glycemic control in diabetic rodent models .

Increase in Basal Glucagon-like Peptide-1

Chronic dosing of BI 1356 leads to a sustained increase in basal levels of active Glucagon-like Peptide-1 (GLP-1) in the systemic circulation . GLP-1 is an important hormone that helps regulate blood sugar levels.

Potential Benefits on Pancreatic Alpha- and Beta-cells

The sustained increase in basal levels of active GLP-1 due to the chronic dosing of BI 1356 is expected to have long-term benefits on pancreatic alpha- and beta-cells . These cells play a crucial role in the regulation of blood glucose levels.

Superiority over Short-acting DPP-4 Inhibitors

The effects of BI 1356 on HbA1c and GLP-1 were found to be superior to the short-acting DPP-4 inhibitor vildagliptin . This suggests the potential of BI 1356 as a once-daily treatment for type 2 diabetes at low therapeutic doses .

Broad Spectrum Efficacy

The improvement of glycemic control achieved with BI 1356 in disease models of different etiology suggests that it would also be efficacious in treating a broad spectrum of type 2 diabetic patients .

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one interacts with its target, DPP-4, by inhibiting its activity . This inhibition results in an increased level of incretin hormones, which stimulate insulin secretion and inhibit glucagon release, thereby regulating blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1), are released in response to food intake and stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the degradation of incretin hormones is reduced, leading to increased insulin secretion and decreased glucagon release. This results in lower blood glucose levels .

Pharmacokinetics

Similar compounds, such as dpp-4 inhibitors, are known to be readily absorbed orally, with absorption occurring mainly in the small intestine . The metabolism of these compounds is variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .

Result of Action

The molecular and cellular effects of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one’s action include increased levels of incretin hormones, increased insulin secretion, decreased glucagon release, and ultimately, the regulation of blood glucose levels .

Propiedades

IUPAC Name

1-(3-aminopiperidin-1-yl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-7-4-10-16(11-13)14(17)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYBTHQIDZITNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.